ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS No.: 1221715-29-2
Cat. No.: VC6062287
Molecular Formula: C18H20N4O2
Molecular Weight: 324.384
* For research use only. Not for human or veterinary use.
![ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - 1221715-29-2](/images/structure/VC6062287.png)
Specification
CAS No. | 1221715-29-2 |
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Molecular Formula | C18H20N4O2 |
Molecular Weight | 324.384 |
IUPAC Name | ethyl 1-methyl-4-[(4-methylphenyl)methylamino]pyrazolo[3,4-b]pyridine-5-carboxylate |
Standard InChI | InChI=1S/C18H20N4O2/c1-4-24-18(23)15-10-20-17-14(11-21-22(17)3)16(15)19-9-13-7-5-12(2)6-8-13/h5-8,10-11H,4,9H2,1-3H3,(H,19,20) |
Standard InChI Key | PTPHNSWVYBIGEU-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN=C2C(=C1NCC3=CC=C(C=C3)C)C=NN2C |
Introduction
Structural and Nomenclature Analysis
The systematic name ethyl 1-methyl-4-{[(4-methylphenyl)methyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate delineates its molecular architecture:
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Pyrazolo[3,4-b]pyridine core: A fused heterocycle where the pyrazole ring (positions 1–3) shares atoms 3a and 7a with the pyridine ring (positions 4–7) .
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Substituents:
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1-Methyl group: Enhances metabolic stability by reducing oxidative deamination.
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4-[(4-Methylbenzyl)amino] group: Introduces steric bulk and potential hydrogen-bonding interactions, influencing receptor binding.
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5-Ethoxycarbonyl group: Modulates electronic properties and solubility via its polar ester moiety.
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The compound’s planar structure and electron-deficient pyridine ring suggest π-π stacking interactions, while the ester and amino groups confer amphiphilic character .
Synthetic Methodologies for Pyrazolo[3,4-b]Pyridine Derivatives
While no direct synthesis of this compound is documented, established protocols for analogous systems provide a roadmap for its preparation.
Japp–Klingemann Reaction and SNAr Displacement
The synthesis of pyrazolo[3,4-b]pyridines often begins with 2-chloro-3-nitropyridines, which undergo nucleophilic aromatic substitution (SNAr) with hydrazones. For example, 2-chloro-3-nitropyridine reacts with ethyl acetoacetate-derived hydrazones under basic conditions to form pyrazolo[3,4-b]pyridines . Applying this to the target compound:
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SNAr with 4-[(4-methylbenzyl)amino] nucleophile: 2-Chloro-3-nitropyridine could react with 4-[(4-methylbenzyl)amino]methyl acetoacetate hydrazone in the presence of a mild base (e.g., DABCO) to install the 4-amino substituent.
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One-pot cyclization: Subsequent heating in acetonitrile with pyridine facilitates pyrazole ring closure and nitro group displacement, yielding the fused bicyclic core .
Key challenges include controlling regioselectivity during hydrazone formation and avoiding acetyl group migration, a side reaction observed in related systems .
Multi-Component Bicyclization Strategies
Four-component reactions involving aldehydes, amines, β-ketoesters, and nitriles offer a divergent route. For instance, cyclocondensation of 2-cyanobenzaldehyde, aniline, dimedone, and ethyl acetoacetate under Brønsted acid catalysis generates tricyclic pyrazolo[3,4-b]pyridines . Adapting this method:
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Replace aniline with 4-methylbenzylamine to introduce the (4-methylbenzyl)amino group.
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Use ethyl 3-oxobutanoate as the β-ketoester to position the ethyl ester at C5.
This approach could streamline the synthesis but may require optimization to suppress competing pathways, such as pyrroloquinolone formation .
Spectroscopic and Physicochemical Properties
Though experimental data for the target compound are unavailable, extrapolations from analogs suggest:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR:
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13C NMR:
Infrared (IR) Spectroscopy
Solubility and LogP
The ethyl ester enhances lipophilicity (predicted LogP ≈ 3.2), suggesting poor aqueous solubility but favorable membrane permeability. The (4-methylbenzyl)amino group may improve solubility in polar aprotic solvents (e.g., DMSO).
Challenges and Future Directions
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Stereochemical control: The (4-methylbenzyl)amino group’s configuration (R/S) may influence bioactivity, necessitating asymmetric synthesis.
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Metabolic stability: Ester hydrolysis in vivo could generate the carboxylic acid, altering pharmacokinetics. Prodrug strategies may mitigate this.
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SAR studies: Systematic variation of the 4-amino and 5-ester substituents could optimize target affinity and selectivity.
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